molecular formula C13H16FNO B13488254 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13488254
M. Wt: 221.27 g/mol
InChI Key: VVODSIOYLLJKPN-UHFFFAOYSA-N
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Description

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a synthetic compound that belongs to the class of benzofuran derivatives. . This particular compound features a fluorine atom attached to the benzofuran ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate to produce 2-fluorobenzofuran . This intermediate can then be further reacted with appropriate reagents to introduce the dimethylpropan-1-amine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzofuran ring structure also contributes to the compound’s biological effects by interacting with various cellular components .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the fluorine atom.

    2-Fluorobenzofuran: A simpler fluorinated benzofuran derivative.

    Benzothiophene: A sulfur-containing analog of benzofuran.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H16FNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3

InChI Key

VVODSIOYLLJKPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)F)N

Origin of Product

United States

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